molecular formula C27H22ClNO2 B388924 17-(3-chloro-4-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

17-(3-chloro-4-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B388924
M. Wt: 427.9g/mol
InChI Key: UDGLRUCKYKVVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(3-Chloro-4-methylphenyl)-1-ethyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(3-Chloro-4-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the core pentacyclic structure: This step involves cyclization reactions under controlled conditions.

    Introduction of the 3-chloro-4-methylphenyl group: This is achieved through electrophilic aromatic substitution reactions.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

17-(3-Chloro-4-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

17-(3-Chloro-4-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 17-(3-Chloro-4-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenyl isocyanate
  • N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • Tolfenamic acid

Uniqueness

17-(3-Chloro-4-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is unique due to its pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 17-(3-Chloro-4-methylphenyl)-1-ethyl-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H22ClNO2

Molecular Weight

427.9g/mol

IUPAC Name

17-(3-chloro-4-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C27H22ClNO2/c1-3-27-19-10-6-4-8-17(19)22(18-9-5-7-11-20(18)27)23-24(27)26(31)29(25(23)30)16-13-12-15(2)21(28)14-16/h4-14,22-24H,3H2,1-2H3

InChI Key

UDGLRUCKYKVVIR-UHFFFAOYSA-N

SMILES

CCC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC(=C(C=C6)C)Cl

Canonical SMILES

CCC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC(=C(C=C6)C)Cl

Origin of Product

United States

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